10-Acetylphenothiazine
Overview
Description
Stability of 10-Acetylphenothiazine
The stability of 10-acetylphenothiazine has been a subject of interest due to its degradation kinetics and the identification of its degradation products. The study found that the degradation products did not contain the acetyl group, suggesting a specific hydrolysis process. The degradation rate was shown to be independent of oxygen but was significantly influenced by pH levels. This indicates that the hydrolysis of 10-acetylphenothiazine is catalyzed by hydrogen ions, leading to the formation of phenothiazine, which can then be oxidized. The experimental data supported the hypothesis that the degradation process is consistent with hydrogen-ion-catalyzed hydrolysis .
Synthesis of 3,7-Diamino-10-Acetylphenothiazine
In the quest for pharmacologically active substances, the synthesis of 3,7-diamino-10-acetylphenothiazine was carried out. This compound was synthesized as a precursor for further chemical modifications, aiming to produce substances with high pharmacological activity. The research was motivated by the discovery that certain phenothiazine derivatives exhibit significant antiarrhythmic properties, surpassing those of well-known drugs such as quinidine and novocainamide. One such derivative, ethyl 10-(B-morpholinopropionyl)phenothiazine-2-carbamate, known as ethmozine, has been used in medical practice to treat various cardiac arrhythmias .
Molecular Structure Analysis of 10-Acetylphenothiazine Derivatives
A series of 10-acetylphenothiazine derivatives were synthesized, specifically 10-[2-(N,N-disubstituted thiocarbamoylthio)acetyl]phenothiazine derivatives. The structural elucidation of these compounds was achieved through various spectroscopic techniques, including UV, IR, and 1H-NMR, as well as microanalysis. These methods provided detailed insights into the molecular structure of the synthesized compounds .
Chemical Reactions and Anticholinergic Activity
The chemical reactions involved in the synthesis of the phenothiazine derivatives were explored, particularly the reaction of 10-chloroacetylphenothiazine with potassium salt of N,N-disubstituted dithiocarbamic acid derivatives. The anticholinergic activity of these compounds was evaluated by measuring the inhibition of acetylcholine, using atropine sulfate as a control. The results of this study provided a correlation between the structure of the synthesized compounds and their biological activity, contributing to the understanding of how structural changes can affect pharmacological properties .
Physical and Chemical Properties Analysis
Although the provided papers do not directly discuss the physical and chemical properties of 10-acetylphenothiazine, the stability study and the synthesis of its derivatives indirectly provide information on its reactivity and potential applications. The stability study, for instance, reveals how the compound behaves under different pH conditions, which is crucial for understanding its shelf life and suitability for various pharmaceutical formulations. The synthesis papers highlight the compound's versatility as a precursor for creating a range of derivatives with potential therapeutic uses.
Scientific Research Applications
Synthon in Heterocyclic Synthesis
10-Acetylphenothiazine and its derivatives, like 2-acetylphenothiazines, serve as vital intermediates in the synthesis of various heterocyclic systems. These compounds are useful in creating novel and synthetically valuable heterocycles, including isoxazole, pyrazole, pyrimidine, and others, which have diverse applications in pharmaceutical and chemical research (Gouda et al., 2016).
Computational Study in Enzyme Inhibition
Computational studies have investigated the role of azaphenothiazine analogs, related to 10-acetylphenothiazine, in inhibiting enzymes like Acetylcholine esterase. These studies are important for drug discovery and development, especially in understanding the molecular interactions and predicting the physicochemical properties of potential drug candidates (Premavathi et al., 2023).
Role in Lithium-Ion Batteries
10-Acetylphenothiazine has been identified as a stable redox shuttle additive in lithium-ion batteries. It contributes to overcharge and overdischarge protection, showcasing its versatility beyond pharmaceutical applications. This discovery opens avenues for the use of phenothiazine derivatives in enhancing the safety and efficiency of energy storage devices (Buhrmester et al., 2006).
properties
IUPAC Name |
1-phenothiazin-10-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVNQWUERFZASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167473 | |
Record name | Methyl phenothiazin-10-yl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645262 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
10-Acetylphenothiazine | |
CAS RN |
1628-29-1 | |
Record name | 1-(10H-Phenothiazin-10-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Acetylphenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Acetylphenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl phenothiazin-10-yl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl phenothiazin-10-yl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-ACETYLPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H6XAV83R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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